molecular formula C9H10N2O2 B14828034 2-Amino-4-cyclopropoxynicotinaldehyde

2-Amino-4-cyclopropoxynicotinaldehyde

Katalognummer: B14828034
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: OLHZXPAPHXUCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-cyclopropoxynicotinaldehyde is a heterocyclic compound that contains both an amino group and an aldehyde group attached to a nicotinic acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopropoxynicotinaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-cyclopropoxy-4-nitrobenzaldehyde, a reduction step can be employed to convert the nitro group to an amino group, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: 2-Amino-4-cyclopropoxynicotinic acid.

    Reduction: 2-Amino-4-cyclopropoxynicotinalcohol.

    Substitution: Various amides and secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4-methoxynicotinaldehyde
  • 2-Amino-4-ethoxynicotinaldehyde
  • 2-Amino-4-propoxynicotinaldehyde

Comparison: 2-Amino-4-cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

2-amino-4-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-9-7(5-12)8(3-4-11-9)13-6-1-2-6/h3-6H,1-2H2,(H2,10,11)

InChI-Schlüssel

OLHZXPAPHXUCDV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C(=NC=C2)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.